6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one
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Overview
Description
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4,5-trichlorobenzyl chloride with pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on various biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of agrochemicals or other industrial applications.
Mechanism of Action
The mechanism of action of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Other compounds in this class may include 6-(benzyl)oxy)pyridazin-3(2H)-one and 6-((2,4-dichlorobenzyl)oxy)pyridazin-3(2H)-one.
Trichlorobenzyl Derivatives: Compounds like 2,4,5-trichlorobenzyl alcohol and 2,4,5-trichlorobenzyl chloride.
Uniqueness
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to the specific combination of the trichlorobenzyl group and the pyridazinone core, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
87426-06-0 |
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Molecular Formula |
C11H7Cl3N2O2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
3-[(2,4,5-trichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl3N2O2/c12-7-4-9(14)8(13)3-6(7)5-18-11-2-1-10(17)15-16-11/h1-4H,5H2,(H,15,17) |
InChI Key |
UDVDCCHCHHNLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NNC1=O)OCC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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